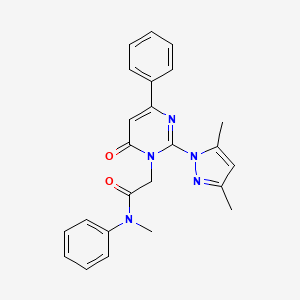

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-17-14-18(2)29(26-17)24-25-21(19-10-6-4-7-11-19)15-22(30)28(24)16-23(31)27(3)20-12-8-5-9-13-20/h4-15H,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHMTRSBEVYUTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N(C)C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 328.38 g/mol. Its structure features a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to our target compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to the standard drug dexamethasone, which showed 76% and 86% inhibition respectively .

2. Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. In vitro studies on related pyrazole derivatives have shown promising results against various bacterial strains such as E. coli and Staphylococcus aureus. For instance, one derivative was tested at a concentration of 40 µg/mL against multiple strains and exhibited significant antimicrobial activity .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. A recent investigation into structurally similar compounds revealed that they inhibited tubulin polymerization, which is crucial for cancer cell division. This mechanism led to notable anticancer activity in several human cancer cell lines .

Case Studies and Research Findings

| Study | Compound | Activity | Results |

|---|---|---|---|

| Selvam et al. (2014) | Pyrazole Derivatives | Anti-inflammatory | Up to 85% TNF-α inhibition at 10 µM |

| Burguete et al. (2021) | Pyrazole Derivatives | Antimicrobial | Effective against E. coli at 40 µg/mL |

| Recent Study (2021) | Pyrazole Analogues | Anticancer | Inhibition of tubulin polymerization leading to cell death |

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Pro-inflammatory Cytokines: The compound may inhibit the production or action of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Mechanisms: It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticancer Effects: The inhibition of tubulin polymerization suggests a potential role in disrupting mitotic processes in cancer cells.

科学研究应用

Chemical Properties and Structure

Molecular Formula: C21H22N6O3

Molecular Weight: 406.4 g/mol

IUPAC Name: 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide

This compound features a pyrazole ring and a pyrimidine structure, which are known for their biological activity. The presence of these heterocycles suggests potential interactions with various biological targets.

Cancer Research

The compound has shown promising results in inhibiting cancer cell proliferation. Studies have reported its antiproliferative effects on various cancer cell lines:

| Activity | Cell Line/Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 (breast cancer) | 5.0 | |

| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | |

| Kinase Inhibition | Aurora A Kinase | 0.15 |

In one study, it was found to significantly reduce cell viability in MCF-7 cells, indicating its potential as a therapeutic agent in breast cancer treatment. The mechanism of action involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of Aurora A kinase, an important target in cancer therapy due to its role in cell division. The reported IC50 value of 0.15 µM indicates strong inhibitory activity, suggesting that this compound could be developed further for therapeutic applications against cancers characterized by aberrant Aurora A activity.

Anti-inflammatory Properties

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Research involving RAW 264.7 macrophages demonstrated significant inhibition of inflammatory markers at an IC50 value of 12.0 µM. This suggests that the compound may have potential applications in treating inflammatory diseases.

Case Study 1: Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of several pyrazole derivatives, including this compound, on MCF-7 cells. The results indicated a significant reduction in cell viability linked to apoptosis induction via caspase pathways.

Case Study 2: Enzyme Inhibition

Another research project focused on the compound's inhibitory effects on Aurora A kinase. The study confirmed its potent inhibition capabilities and suggested further exploration into its use as a targeted therapy for cancers with high Aurora A expression.

常见问题

Basic Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-methyl-N-phenylacetamide to maximize yield and purity? A:

- Temperature Control: Maintain precise temperature ranges during condensation and cyclization steps to avoid side reactions (e.g., 80–100°C for pyrimidinone ring formation) .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and stabilize reactive species .

- Catalysts: Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings or nucleophilic substitutions to improve regioselectivity .

- Purification: Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to isolate high-purity products .

Advanced Mechanistic Studies

Q: What methodologies are recommended to elucidate the mechanism of action of this compound in biological systems? A:

- Biochemical Assays: Conduct enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates to quantify IC₅₀ values .

- Molecular Docking: Perform computational simulations (e.g., AutoDock Vina) to predict binding modes with target proteins, focusing on key residues in catalytic pockets .

- Receptor Binding Studies: Use radiolabeled ligands in competitive binding assays (e.g., with ³H-labeled ATP) to measure affinity for receptors like tyrosine kinases .

Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A:

- Comparative SAR Analysis: Systematically vary substituents (e.g., phenyl vs. thiophene groups) and correlate structural changes with bioactivity trends .

- Assay Standardization: Replicate studies under identical conditions (e.g., cell line specificity, incubation time) to isolate variables causing discrepancies .

- Meta-Analysis: Aggregate data from multiple studies to identify consensus targets (e.g., STAT3 inhibition) or outliers requiring further validation .

Characterization Techniques

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify regiochemistry of pyrazolyl and pyrimidinone moieties .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for labile groups like acetamides .

- HPLC-PDA: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Interaction with Biological Targets

Q: What experimental approaches are used to study the interaction between this compound and potential protein targets? A:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kₐ, k𝒹) using immobilized recombinant proteins .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Cellular Thermal Shift Assay (CETSA): Monitor target engagement in live cells by analyzing protein thermal stability shifts .

Design of Experiments (DoE) for Synthesis

Q: How can DoE be applied to optimize the synthesis and modification of this compound? A:

- Factorial Design: Screen variables (e.g., solvent, temperature, catalyst loading) using a 2³ factorial matrix to identify critical factors affecting yield .

- Response Surface Methodology (RSM): Model interactions between variables (e.g., pH and reaction time) to predict optimal conditions .

- Taguchi Methods: Reduce experimental runs while maximizing robustness (e.g., solvent polarity as a noise factor) .

Structure-Activity Relationship (SAR) Strategies

Q: What strategies are effective in establishing SAR for derivatives of this compound? A:

- Positional Scanning: Synthesize derivatives with substituents at specific positions (e.g., pyrimidinone C4 vs. pyrazole N1) to map pharmacophores .

- Bioisosteric Replacement: Replace functional groups (e.g., thioether with sulfoxide) to balance potency and metabolic stability .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data from >20 derivatives .

Stability and Degradation Pathways

Q: What methods are used to evaluate the stability and degradation pathways of this compound under physiological conditions? A:

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, oxidative H₂O₂) and monitor degradation via LC-MS .

- Metabolic Profiling: Incubate with liver microsomes (human/rat) and identify phase I/II metabolites using UPLC-QTOF .

- Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and quantify remaining parent compound via HPLC .

Toxicity Profiling

Q: How can researchers assess the cytotoxicity and off-target effects of this compound? A:

- MTT Assays: Test viability in normal cell lines (e.g., HEK293) to determine selectivity indices relative to cancer cells .

- hERG Channel Inhibition: Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .

- Genotoxicity Screening: Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .

Comparative Pharmacokinetics

Q: What methodologies are employed to compare the pharmacokinetic profiles of this compound with its analogs? A:

- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction in human serum .

- Caco-2 Permeability Assays: Assess intestinal absorption potential via monolayer transepithelial resistance .

- In Vivo PK Studies: Administer intravenously/orally to rodents and calculate AUC, t₁/₂, and bioavailability using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。